2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol
Description
2-{2-Amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 4-methylphenylsulfonyl group and an ethanol side chain.
Properties
IUPAC Name |
2-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-6-8-13(9-7-12)27(25,26)17-16-19(23(10-11-24)18(17)20)22-15-5-3-2-4-14(15)21-16/h2-9,24H,10-11,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCSXUNBXKJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]quinoxaline core.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with an ethanol derivative under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Alkyl halides, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
T0501_7749: 2-[2-Amino-3-(4-Methylphenyl)Sulfonyl Pyrrolo[3,2-b]Quinoxalin-1-yl]-1-(4-Nitrophenyl)Ethanol
- Structure: Differs by a nitro-substituted phenyl ethanol group (vs. unsubstituted ethanol in the target compound) and a pyrrolo[3,2-b]quinoxaline core (vs. pyrrolo[2,3-b]).
- Biological Activity :
- Significance : Demonstrates how substituents (e.g., nitro group) and core isomerism influence enzyme selectivity, relevant for male contraceptive development.
Marine Drugs Derivatives (3e, 3f, 3g)
- Shared Features : All contain 4-methylphenylsulfonyl groups and pyrrolo[2,3-b]pyridine/indole-thiazole hybrids.
- Key Differences :
- Implications : Fluorine substitution (3e) may enhance lipophilicity and bioactivity, while methylation (3f) reduces yield but improves stability.
Dicyanomethylene Compound 10d
- Structure: [2-(4-Methoxyphenyl)-3-(4-methoxyphenylimino)-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-ylidene]propanedinitrile.
- Properties : m.p. 324–326°C , IR peaks for CN (2218 cm⁻¹) and Ar-C=C (1600 cm⁻¹); elemental analysis (C: 75.88%, H: 4.38%, N: 19.58%) .
- Comparison: The dicyanomethylene group and methoxy substituents enhance thermal stability but reduce solubility compared to the target compound’s ethanol group.
Sonogashira Coupling Product 5a
- Structure : 1-[(4-Methylphenyl)sulfonyl]-3-[2-(phenylethynyl)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridine.
- Synthesis: Synthesized via Sonogashira coupling (68% yield, m.p. 200.3–202.7°C) .
Data Tables
Structural and Functional Insights
- Sulfonyl Group Role : The 4-methylphenylsulfonyl moiety in the target compound and analogs (e.g., T0501_7749, 3e–3g) enhances binding to hydrophobic pockets in enzymes (e.g., tGAPDHS) .
- Ethanol vs. Nitro/Methyl Groups: The ethanol chain in the target compound may improve solubility compared to T0501_7749’s nitro group, which aids selectivity but could increase toxicity.
- Fluorine and Methyl Effects : Fluorine in 3e increases molecular weight and polarity, while methylation (3f) reduces steric hindrance, affecting yield and activity .
Biological Activity
Overview
2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol is a heterocyclic compound with potential biological activities. Its unique structure, featuring a pyrrolo[2,3-b]quinoxaline core and a sulfonyl group, suggests possible applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
The compound's IUPAC name is 2-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]ethanol. It has a molecular weight of approximately 447.5 g/mol and can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. It has been observed to induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of cell cycle regulators. A comparative study revealed that this compound exhibited lower IC50 values than some known chemotherapeutics, indicating stronger efficacy in certain cancer types.
Anti-inflammatory Properties
In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent, possibly through the inhibition of NF-kB signaling pathways.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways relevant to disease progression.
- Receptor Modulation : It could modulate receptor activities affecting cellular signaling pathways critical for cell proliferation and survival.
- Gene Expression Alteration : The compound might influence gene expression patterns associated with inflammation and cancer progression.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-{2-amino-3-[4-methylphenyl)sulfonyl]-1H-indole}ethanol | Indole derivative | Moderate anticancer activity |
| 2-{2-amino-3-[4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine}ethanol | Pyridine derivative | Antimicrobial activity |
The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds.
Case Studies
Several studies have focused on the biological activity of this class of compounds:
- Antimalarial Studies : Research on related pyrroloquinoxaline derivatives demonstrated significant antimalarial activity against Plasmodium falciparum strains with IC50 values in the micromolar range .
- Cytotoxicity Assessments : In vitro cytotoxicity tests on human HepG2 cells revealed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrroloquinoxaline core via cyclization of substituted quinoxaline precursors under reflux conditions (e.g., xylene, 12–24 hours) .
- Step 2 : Sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Introduction of the ethanol side chain via nucleophilic substitution or coupling reactions .
- Critical Parameters : Solvent choice (e.g., dichloromethane for sulfonylation), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd for cross-coupling) significantly impact yield (typically 40–65%) and purity .
Q. How is the compound characterized structurally and analytically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and ethanol moiety (δ ~3.6 ppm for -CH₂OH) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .
- Structural Confirmation : Ensure batch-to-batch consistency via X-ray crystallography (e.g., confirming sulfonyl group orientation, as in C24H18N2O3S analogs) .
- Meta-Analysis : Compare activity across studies using standardized metrics (e.g., IC₅₀ values normalized to control compounds) .
- Example : Discrepancies in cytotoxicity may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or solvent effects (DMSO vs. ethanol) .
Q. What experimental strategies optimize reaction yield for the sulfonylation step?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl group activation .
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) improves electrophilic substitution efficiency .
- Temperature Gradients : Incremental heating (40°C → 80°C) minimizes side-product formation .
- Yield Comparison Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | None | 25 | 32 |
| THF | DMAP | 60 | 58 |
| DMF | DMAP | 80 | 65 |
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the sulfonyl group’s hydrogen-bonding potential .
- Mutagenesis Assays : Validate binding sites by introducing point mutations in target proteins (e.g., replacing Serine with Alanine in catalytic domains) .
- Spectroscopic Techniques : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the sulfonyl group in humid conditions; ethanol moiety oxidation in light .
- Stabilization Strategies :
- Store under argon at -20°C in amber vials .
- Lyophilization for aqueous solubility studies .
- Stability Monitoring : Periodic HPLC analysis to detect degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
